REACTION_CXSMILES
|
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:9]=[CH:8][CH:7]=[CH:6][C:4]=1[NH2:5].O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.NC1C=CC=CC=1.[SH2]=N.[CH3:35][S:36]([CH3:38])=O>C(N(CC)CC)C.C(Cl)Cl>[CH3:35][S:36][CH2:38][C:6]1[CH:7]=[CH:8][CH:9]=[C:3]([C:2]([F:10])([F:11])[F:1])[C:4]=1[NH2:5]
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Name
|
|
Quantity
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147 g
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Type
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reactant
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Smiles
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FC(C1=C(N)C=CC=C1)(F)F
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Name
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|
Quantity
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250 g
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Type
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reactant
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Smiles
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O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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NC1=CC=CC=C1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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[SH2]=N
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Name
|
|
Quantity
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250 mL
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Type
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reactant
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Smiles
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CS(=O)C
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Name
|
|
Quantity
|
200 g
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Type
|
solvent
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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1 L
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Type
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solvent
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Smiles
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C(Cl)Cl
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Type
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CUSTOM
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Details
|
With vigorous stirring simultaneously
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
In a 2-liter flask with stirrer is placed
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Type
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ADDITION
|
Details
|
addition time ca 1 hour
|
Type
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TEMPERATURE
|
Details
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with reflux at 41°-42° C.
|
Type
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CUSTOM
|
Details
|
temp 52° C
|
Type
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ADDITION
|
Details
|
Fifteen minutes after completion of addition, temperature
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Type
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CUSTOM
|
Details
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was still 51° C.
|
Type
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TEMPERATURE
|
Details
|
external heat
|
Type
|
WAIT
|
Details
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let stand overnight
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Duration
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8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Monitoring the reaction by glc
|
Type
|
CUSTOM
|
Details
|
After reaction, 10%
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
layers separated
|
Type
|
WASH
|
Details
|
Caustic layer washed once with more CH2Cl2
|
Type
|
WASH
|
Details
|
combined organic layers washed with water (salt added)
|
Type
|
TEMPERATURE
|
Details
|
heated (in kugelrohr) to ca 140°-150° C. for ca 1/2 hour
|
Type
|
DISTILLATION
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Details
|
The material was distilled through 6"
|
Type
|
CUSTOM
|
Details
|
to give 100 g distillate
|
Type
|
CUSTOM
|
Details
|
A more viscous oil 9.2 g was collected bp 140° C. (0.25-0.45 mm)
|
Type
|
DISTILLATION
|
Details
|
A second distillation
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CSCC1=C(N)C(=CC=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 80 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |